7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been the subject of numerous studies . The most effective protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been developed in the past decade .Molecular Structure Analysis
The molecular structure of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid consists of a fused imidazo[1,2-a]pyridine ring with a bromine atom at the 7-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid are complex and depend on the specific conditions and reactants used . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has a molecular weight of 241.04 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 239.95344 g/mol . The topological polar surface area is 54.6 Ų .Scientific Research Applications
Organic Synthesis
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a valuable building block in organic synthesis. It can undergo various chemical reactions to form complex molecules due to the presence of multiple reactive sites. For instance, it can participate in CuI-catalyzed aerobic oxidative synthesis to form imidazo[1,2-a]pyridines, which are crucial in synthesizing compounds with potential pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of molecules with potential therapeutic effects. The imidazo[1,2-a]pyridine scaffold is commonly found in drugs and medicinal chemistry leads due to its bioactive properties. It can be modified to create new compounds that may act as inhibitors or activators of biological pathways .
Catalysis
This compound can also be used in catalysis research. Its structure allows it to act as a ligand for metal catalysts, which can be employed in various catalytic reactions, including oxidative coupling and cyclization processes. These reactions are essential for creating environmentally friendly synthetic routes .
Antimicrobial Research
The imidazo[1,2-a]pyridine derivatives synthesized from 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid have shown promise in antimicrobial research. They can be designed to target specific bacterial or viral enzymes, potentially leading to the development of new antibiotics or antiviral drugs .
Tuberculosis Treatment
Specifically, in the field of tuberculosis treatment, derivatives of this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies have shown significant reductions in bacterial load when treated with these derivatives, indicating their potential as anti-tuberculosis agents .
Safety And Hazards
Safety information for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The synthesis and study of imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, continue to be an active area of research due to their wide range of biological activities . Future research will likely focus on developing more efficient synthesis methods and exploring their potential applications in medicine .
properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDKJHKUYMGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
1019021-93-2 | |
Record name | 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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